Technical Monograph: Methyl 2-amino-3-cyclopentylpropanoate HCl
Technical Monograph: Methyl 2-amino-3-cyclopentylpropanoate HCl
The following technical guide is structured to provide an exhaustive analysis of Methyl 2-amino-3-cyclopentylpropanoate HCl (CAS 2379557-35-2). This document serves as a blueprint for its synthesis, quality control, and application in high-value medicinal chemistry campaigns.
CAS: 2379557-35-2 Compound Class: Non-Proteinogenic Amino Acid Ester Role: Chiral Building Block / Peptidomimetic Scaffold
Executive Technical Summary
Methyl 2-amino-3-cyclopentylpropanoate HCl is the hydrochloride salt of the methyl ester of
Unlike Phenylalanine, which presents a planar
Physicochemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 207.70 g/mol (Salt) / 171.24 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
| pKa (Predicted) |
Synthesis & Manufacturing Protocols
The synthesis of CAS 2379557-35-2 is typically achieved via the Fischer esterification of the parent amino acid, 2-amino-3-cyclopentylpropanoic acid (Cyclopentylalanine) . Below is a field-proven, scalable protocol designed to minimize racemization and maximize yield.
Precursor Sourcing Strategy
The core challenge is obtaining the parent acid, Cyclopentylalanine. Unlike Cyclohexylalanine (obtained via hydrogenation of Phenylalanine), the cyclopentyl ring is not directly accessible from a standard proteinogenic amino acid.
-
Primary Route: Phase-Transfer Catalyzed (PTC) alkylation of glycine Schiff bases (e.g., O'Donnell's Schiff base) with (iodomethyl)cyclopentane.
-
Secondary Route: Knoevenagel condensation of cyclopentanecarbaldehyde with N-acetylglycine, followed by asymmetric hydrogenation.
Core Protocol: Fischer Esterification (HCl Mediated)
Objective: Convert 2-amino-3-cyclopentylpropanoic acid to its methyl ester hydrochloride.
Reagents:
-
Start Material: 2-Amino-3-cyclopentylpropanoic acid (1.0 eq)
-
Solvent: Anhydrous Methanol (MeOH) (20 vol)
-
Reagent: Thionyl Chloride (
) (2.5 eq) OR Acetyl Chloride (3.0 eq)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with anhydrous MeOH under
atmosphere. Cool to 0°C using an ice/salt bath. -
Activation: Dropwise add
over 30 minutes. Critical: Maintain internal temperature to prevent explosive methyl hypochlorite formation or loss of reagent. Stir for 30 mins to generate anhydrous HCl in situ. -
Addition: Add solid 2-amino-3-cyclopentylpropanoic acid in one portion. The suspension will dissolve as the reaction proceeds.
-
Reaction: Warm to Room Temperature (RT) and then heat to reflux (65°C) for 4–6 hours.
-
Validation: Monitor via TLC (System: n-BuOH/AcOH/H₂O 4:1:1). Ninhydrin stain will show a shift in Rf (Ester > Acid).
-
-
Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.
-
Azeotrope: Re-dissolve residue in Toluene and evaporate (2x) to remove trace water and HCl.
-
Crystallization: Triturate the resulting gum with cold Diethyl Ether (
) or MTBE. A white precipitate (the target HCl salt) should form. -
Drying: Filter and dry under high vacuum over
.
Synthesis Workflow Diagram
Figure 1: Step-wise chemical transformation from parent acid to methyl ester hydrochloride.
Quality Control & Analytical Validation
For use in drug development, the purity of CAS 2379557-35-2 must be rigorously validated.
NMR Characterization (Expected Signals)
-
¹H NMR (400 MHz, DMSO-d₆):
-
8.5–8.8 (br s, 3H,
). -
3.9–4.1 (m, 1H,
-CH). -
3.7 (s, 3H,
). -
1.8–2.0 (m, 2H,
-CH₂). - 1.4–1.7 (m, 1H, Cyclopentyl-CH).
- 1.0–1.6 (m, 8H, Cyclopentyl Ring protons).
-
Note: The cyclopentyl group appears as complex multiplets upfield; the methyl ester singlet at 3.7 ppm is the key diagnostic for successful reaction.
-
8.5–8.8 (br s, 3H,
Mass Spectrometry
-
Technique: LC-MS (ESI+).
-
Target Ion:
(Free base mass + 1). -
Interference: Watch for
or dimer formation if concentration is too high.
Applications in Drug Discovery
Methyl 2-amino-3-cyclopentylpropanoate HCl is not merely a reagent; it is a strategic tool for Structure-Activity Relationship (SAR) optimization.
Bioisosterism & Lipophilicity
The cyclopentyl group serves as a bioisostere for:
-
Phenylalanine: Removes the aromatic ring (eliminating metabolic liability from arene oxides) while retaining bulk.
-
Leucine: Increases steric bulk and rigidity compared to the flexible isobutyl chain.
Mechanism of Action in Peptides: Incorporating this amino acid into a peptide sequence (e.g., replacing Phe in Enkephalins or Somatostatin analogs) restricts the conformational freedom of the side chain. The "envelope" shape of the cyclopentyl ring can lock the peptide into a bioactive conformation that linear alkyl chains cannot achieve.
Strategic Logic Diagram
Figure 2: Logic flow for selecting Cyclopentylalanine over standard amino acids in SAR studies.
Handling & Safety (E-E-A-T)
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.
-
Stability: The ester bond is susceptible to hydrolysis under basic conditions. Avoid exposure to moisture to prevent reversion to the parent acid.
References
-
Sigma-Aldrich. (n.d.). Methyl 2-amino-3-cyclopentylpropanoate hydrochloride Product Analysis. Retrieved from
-
VulcanChem. (n.d.). (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl Data Sheet. (Used for comparative analog synthesis protocols). Retrieved from
-
PharmaBlock. (2020). Cyclopentane Derivatives in Drug Discovery. (Context on cyclopentyl pharmacophores). Retrieved from
-
Chem-Impex. (n.d.). Beta-Cyclopentyl-D-alanine Applications. Retrieved from
-
BenchChem. (2025).[1] Theoretical Insights into Cyclopentanetrione Derivatives. (General cyclopentyl ring chemistry). Retrieved from
